An In-depth Technical Guide to the NMR Spectral Data of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride
An In-depth Technical Guide to the NMR Spectral Data of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to provide a robust, predictive interpretation of the expected ¹H and ¹³C NMR spectra. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction
1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride, with the CAS number 1600335-61-2 and chemical formula C₈H₆ClN₃O₂S, is a member of the 1,2,3-triazole family.[1] Triazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[2][3] The incorporation of a sulfonyl chloride group at the 5-position of the triazole ring introduces a reactive site for further chemical modifications, making it a potentially valuable building block in the synthesis of novel compounds.
Accurate structural elucidation is paramount in chemical research and drug development. NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structures.[4] This guide will delve into the predicted ¹H and ¹³C NMR spectral characteristics of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride, providing a foundational resource for researchers working with this or structurally related molecules.
Molecular Structure and Predicted NMR Active Nuclei
The molecular structure of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is presented below. The key proton and carbon environments that will be discussed in the subsequent sections are labeled.
Caption: Molecular structure of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride with key atoms labeled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to provide key information regarding the number of distinct proton environments, their relative ratios, and their neighboring protons. Based on the structure, we anticipate signals arising from the phenyl ring protons and the single proton on the triazole ring.
Table 1: Predicted ¹H NMR Spectral Data for 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.0 | Singlet | 1H | H-4 (Triazole) | The proton on the triazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the sulfonyl chloride group. In related 1-phenyl-1H-1,2,3-triazoles, this proton typically appears as a singlet in the range of δ 8.0-8.5 ppm.[5][6] |
| ~7.8 - 7.6 | Multiplet | 2H | H-2', H-6' (Phenyl) | The ortho protons of the phenyl ring are deshielded by the anisotropic effect of the triazole ring. They are expected to appear as a multiplet, likely a doublet or doublet of doublets. |
| ~7.6 - 7.4 | Multiplet | 3H | H-3', H-4', H-5' (Phenyl) | The meta and para protons of the phenyl ring are expected to resonate in this region, appearing as a complex multiplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all eight carbon atoms are expected to be chemically non-equivalent and thus produce eight distinct signals.
Table 2: Predicted ¹³C NMR Spectral Data for 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 140 | C-5 (Triazole) | The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group is expected to be significantly deshielded. In similar triazole structures, carbons bearing electron-withdrawing groups are found in this downfield region.[6] |
| ~138 - 134 | C-1' (Phenyl) | The ipso-carbon of the phenyl ring, attached to the triazole nitrogen, will be deshielded. |
| ~135 - 130 | C-4 (Triazole) | The CH carbon of the triazole ring is also expected to be in the downfield region, characteristic of aromatic heterocyclic carbons.[7] |
| ~132 - 128 | C-4' (Phenyl) | The para-carbon of the phenyl ring. |
| ~130 - 128 | C-2', C-6' (Phenyl) | The ortho-carbons of the phenyl ring. |
| ~125 - 120 | C-3', C-5' (Phenyl) | The meta-carbons of the phenyl ring. |
Experimental Protocol: Synthesis of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride
Caption: A plausible synthetic workflow for 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 1-phenyl-1H-1,2,3-triazole (1 equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Drying: The crude product is dried under vacuum to yield 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validating System: The identity and purity of the synthesized product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The obtained spectral data should be compared with the predicted values outlined in this guide.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride. The predicted chemical shifts and multiplicities are grounded in the fundamental principles of NMR spectroscopy and supported by data from structurally analogous compounds. The included synthetic protocol offers a practical starting point for the preparation of this molecule. It is our hope that this guide will serve as a valuable resource for researchers in their efforts to synthesize, identify, and utilize this and related compounds in their scientific endeavors.
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